molecular formula C8H8ClF3N2O2 B2903190 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 303148-59-6

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Cat. No.: B2903190
CAS No.: 303148-59-6
M. Wt: 256.61
InChI Key: HVAFXHMNKAWJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 .


Synthesis Analysis

The synthesis of this compound or similar compounds typically involves reactions with methyl hydrazine hydrochloride . Functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClF3N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound has a melting point range of 200-202 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the search results.

Safety and Hazards

The compound is labeled as an irritant, suggesting that it may cause skin irritation or serious eye irritation . Safety data sheets should be consulted for detailed information on handling and storage.

Properties

IUPAC Name

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-4(15)16-3-5-6(8(10,11)12)13-14(2)7(5)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAFXHMNKAWJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.